

Physical and chemical properties of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Cat. No.: B093716

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate**

Introduction

The pyrazole ring system is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.^{[1][2]} Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties, and are integral components of numerous marketed drugs.^{[3][4][5]} Furthermore, their utility extends to agrochemicals, where they serve as potent fungicides and herbicides.^{[2][3]} **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate** is a functionalized pyrazole that serves as a valuable building block in organic synthesis. Its structure combines the versatile pyrazole core with a p-tolyl substituent, known to modulate lipophilicity and electronic properties, and a methyl ester group that provides a reactive handle for further chemical elaboration.

This technical guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate**. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also insights into its reactivity, synthesis, and analytical characterization.

Compound Identification and Structure

The structural identity of a molecule is the foundation for understanding its properties and reactivity. **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate** is characterized by a five-membered aromatic pyrazole ring substituted at the C3 and C5 positions.

Caption: Chemical Structure of **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate**.

A key feature of 1H-pyrazoles is the existence of tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms. This dynamic equilibrium can influence the compound's reactivity and its interactions in biological systems.[\[1\]](#)[\[2\]](#)

Identifier	Value
IUPAC Name	methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Synonyms	Methyl 5-p-tolyl-1H-pyrazole-3-carboxylate; 5-p-Tolyl-1H-pyrazole-3-carboxylic acid methyl ester [6]
CAS Number	192701-73-8 [6]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂
Molecular Weight	216.24 g/mol
InChI	InChI=1S/C12H12N2O2/c1-8-2-4-9(5-3-8)10-6-11(12(15)16-7)14-13-10/h2-6H,1,7H3,(H,13,14)
InChIKey	Not readily available.
SMILES	CC1=CC=C(C=C1)C2=CC(=NN2)C(=O)OC

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing its solubility, absorption, and formulation characteristics. While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from its structure and data from analogous compounds.

Property	Value / Observation	Source / Justification
Appearance	Expected to be a solid at room temperature.	Analogous functionalized pyrazoles are typically solids.
Melting Point	Not available.	The related compound 3-Methylpyrazole-5-carboxylic acid has a high melting point of 236-240 °C.[7]
Boiling Point	Not available.	Expected to be high due to molecular weight and potential for hydrogen bonding.
Solubility	Not readily available.	Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected.
Storage	Store in a cool, dry, well-ventilated area in a tightly-closed container.[6]	Standard practice for stable organic compounds.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below are the expected spectral characteristics for **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate**, based on its functional groups and data from similar structures.[8][9][10]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

- ¹H NMR (Predicted, in CDCl₃, ~400 MHz):
 - δ ~10-12 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can be highly variable and concentration-dependent.
 - δ ~7.7 ppm (doublet, 2H): Aromatic protons on the tolyl ring ortho to the pyrazole ring.

- $\delta \sim 7.2$ ppm (doublet, 2H): Aromatic protons on the tolyl ring meta to the pyrazole ring.
- $\delta \sim 6.8$ ppm (singlet, 1H): Proton at the C4 position of the pyrazole ring.
- $\delta \sim 3.9$ ppm (singlet, 3H): Methyl protons of the ester group (-COOCH₃).
- $\delta \sim 2.4$ ppm (singlet, 3H): Methyl protons of the p-tolyl group (-C₆H₄-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- FT-IR (Predicted, KBr pellet, cm⁻¹):
 - ~ 3200 -3400 cm⁻¹ (broad): N-H stretching vibration from the pyrazole ring.
 - ~ 3000 -3100 cm⁻¹: Aromatic C-H stretching.
 - ~ 2850 -2960 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
 - ~ 1720 -1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.[11]
 - ~ 1500 -1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
 - ~ 1100 -1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

- MS (Predicted, EI):
 - Molecular Ion (M⁺): m/z ≈ 216 , corresponding to the molecular weight.
 - Key Fragments: m/z ≈ 185 (loss of -OCH₃), m/z ≈ 157 (loss of -COOCH₃), m/z ≈ 91 (tolyl fragment).

Experimental Protocol: NMR Sample Preparation and Acquisition

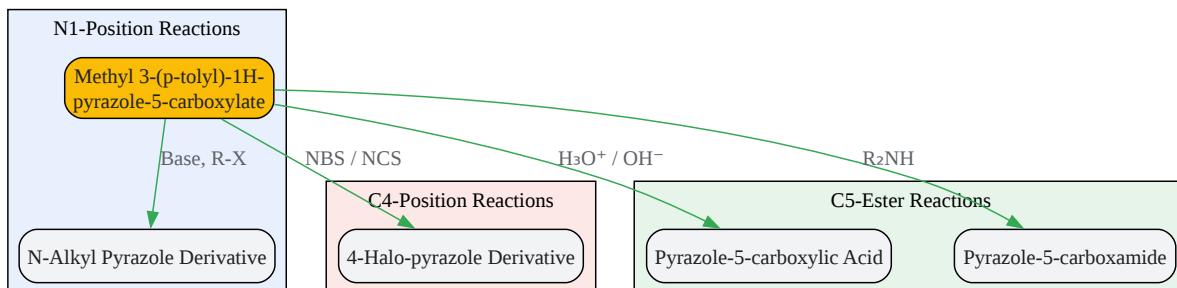
This protocol outlines a standard procedure for acquiring NMR data for a compound like **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate**.

Objective: To obtain high-resolution ^1H NMR spectra for structural elucidation.

Materials:

- Sample (~5-10 mg)
- Deuterated solvent (e.g., CDCl_3 or DMSO-d_6)
- NMR tube (5 mm)
- Pipette/syringe
- Vortex mixer

Procedure:

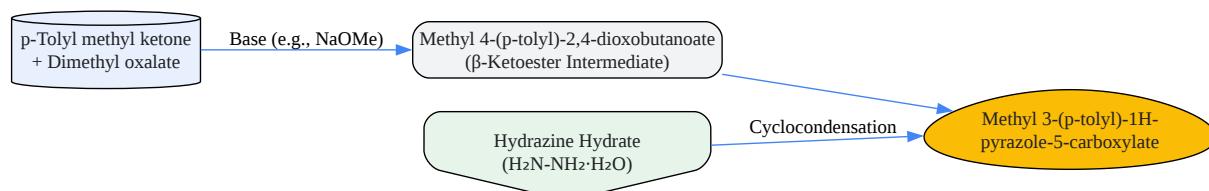

- Sample Weighing: Accurately weigh 5-10 mg of the dry compound directly into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl_3) to the vial.
- Dissolution: Cap the vial and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.
- Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
- Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-5 second relaxation delay).

- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum (e.g., to residual CHCl_3 at 7.26 ppm).

Chemical Properties and Reactivity

The reactivity of **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate** is governed by its three key structural components: the aromatic pyrazole ring, the N-H proton, and the methyl ester group.

- N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile and can be alkylated or acylated, providing a straightforward method for synthesizing N-substituted derivatives.[\[5\]](#)
- Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution. The C4 position is the most common site for attack due to the directing effects of the two nitrogen atoms.[\[5\]](#) Common reactions include halogenation, nitration, and sulfonation.
- Ester Group Transformations: The methyl ester is a versatile functional handle. It can be:
 - Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid.[\[12\]](#)
 - Amidated by reacting with amines to form various pyrazole carboxamides, a common motif in pharmacologically active molecules.[\[13\]](#)
 - Reduced using agents like lithium aluminum hydride to form the corresponding primary alcohol.


[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate**.

Synthesis and Methodology

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry. A common and effective method is the Knorr pyrazole synthesis and its variations, which typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

A plausible synthetic route to **Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate** involves the reaction of a β -ketoester, specifically methyl 4-(p-tolyl)-2,4-dioxobutanoate, with hydrazine hydrate.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: General Synthesis of a Pyrazole Carboxylate

This protocol describes a general method for synthesizing a pyrazole ester via cyclocondensation, adapted from established literature procedures.[\[13\]](#)[\[14\]](#)

Objective: To synthesize a functionalized pyrazole via the reaction of a β -enamino diketone with a hydrazine.

Materials:

- β -enamino diketone (1.0 eq)
- Hydrazine derivative (e.g., p-tolylhydrazine hydrochloride, 1.0 eq)
- Ethanol (solvent)
- Triethylamine (base, if using a hydrazine salt)
- Round-bottom flask, condenser, magnetic stirrer
- TLC plates (silica gel)

Procedure:

- Reaction Setup: To a solution of the β -enamino diketone (1.0 eq) in ethanol (15 mL) in a round-bottom flask, add the appropriate hydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq).
- Heating: Equip the flask with a condenser and heat the reaction mixture to reflux.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
- Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary

evaporator.

- Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter off the drying agent and concentrate the organic solution. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure pyrazole carboxylate product.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Applications in Research and Development

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is not an end-product itself but rather a versatile intermediate for creating more complex molecules. Its value lies in the strategic combination of its structural features.

- Drug Discovery: The pyrazole core is present in numerous FDA-approved drugs.[\[1\]](#)[\[4\]](#) This compound allows for the synthesis of libraries of novel derivatives through reactions at the N1, C4, and C5 positions. These derivatives can be screened for a wide range of biological activities, including as kinase inhibitors, antibacterial agents, or anti-inflammatory compounds.[\[3\]](#)[\[4\]](#)
- Agrochemicals: Many successful herbicides and insecticides are based on the pyrazole scaffold.[\[2\]](#)[\[3\]](#) This molecule can be used as a starting point to develop new crop protection agents.[\[15\]](#)[\[16\]](#)
- Material Science: The rigid, aromatic nature of the pyrazole ring makes it a candidate for inclusion in polymers or organic materials where specific electronic or thermal properties are desired.[\[3\]](#)[\[17\]](#)

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. The following information is based on safety data for the title compound and related chemical classes.[\[6\]](#)[\[18\]](#)

GHS Hazard Information:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[19][20]
- Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6][19]
- Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[19][20]
- Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[6][19]

Precautionary Statement	Description
P261	Avoid breathing dust/fumes/gas/mist/vapors/spray.[18]
P280	Wear protective gloves/protective clothing/eye protection/face protection.[18]
P302+P352	IF ON SKIN: Wash with plenty of soap and water.[18]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

- Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
- Avoid contact with skin, eyes, and clothing.
- Minimize dust generation and accumulation.[6]
- Wash hands thoroughly after handling.[18]

Storage:

- Store in a cool, dry place away from incompatible substances and sources of ignition.[6][18]
- Keep the container tightly closed when not in use.[6]

Conclusion

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its properties are dictated by the interplay of the aromatic pyrazole core, the p-tolyl group, and the reactive methyl ester. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile—as outlined in this guide—is crucial for its effective utilization in the synthesis of novel compounds for drug discovery, agrochemical research, and material science. Adherence to strict safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. aksci.com [aksci.com]
- 7. 3-メチルピラゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]

- 10. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Novel Methyl (3)(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. virtualcampus.up.ac.za [virtualcampus.up.ac.za]
- 17. Buy Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate [smolecule.com]
- 18. chemscene.com [chemscene.com]
- 19. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. dcfinechemicals.com [dcfinechemicals.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093716#physical-and-chemical-properties-of-methyl-3-p-tolyl-1h-pyrazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com